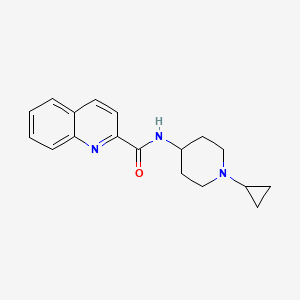
N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAC is a pyrrole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and insecticidal properties. It has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines, including breast cancer, leukemia, and colon cancer. N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide has been found to have insecticidal properties, making it a potential alternative to traditional pesticides.
実験室実験の利点と制限
One advantage of using N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide in lab experiments is its relatively low cost and easy synthesis method. It also has a wide range of potential applications, making it a versatile compound for research. However, one limitation of using N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide. One potential direction is to further investigate its anti-cancer properties and its potential use in treating various types of cancer. Another direction is to explore its potential use in treating neurodegenerative diseases such as Alzheimer's disease. In addition, further research could be done to explore its insecticidal properties and its potential use as an alternative to traditional pesticides. Finally, research could be done to further understand its mechanism of action and how it interacts with various enzymes and proteins in the body.
合成法
N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide can be synthesized through various methods, including the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 2-methoxyphenylhydrazine with 2-bromoacetophenone, followed by cyclization with sodium ethoxide. The yield of N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide through these methods ranges from 40% to 70%.
科学的研究の応用
N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide has shown promising results in inhibiting cancer cell growth and inducing apoptosis. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. In agriculture, N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide has been found to have insecticidal properties, making it a potential alternative to traditional pesticides. In material science, N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide has been studied for its potential use in organic electronics and photovoltaic devices.
特性
IUPAC Name |
N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10/h2-8,13H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCHIYQLPUSOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Methoxy-5-methylphenyl)methyl]morpholine](/img/structure/B7501468.png)

![1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one](/img/structure/B7501479.png)


![(5Z)-5-[(2-chloro-6-methylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7501492.png)




![Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501537.png)

